3-(Chloromethyl)-5-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
1196156-02-1 |
|---|---|
Molecular Formula |
C8H6ClFN2 |
Molecular Weight |
184.60 g/mol |
IUPAC Name |
3-(chloromethyl)-5-fluoro-2H-indazole |
InChI |
InChI=1S/C8H6ClFN2/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,4H2,(H,11,12) |
InChI Key |
JNQULWKUUHPSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CCl |
Origin of Product |
United States |
Molecular Design and Advanced Structural Characterization of 3 Chloromethyl 5 Fluoro 1h Indazole Analogues
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are fundamental to the confirmation of a molecule's identity and the elucidation of its electronic and atomic arrangement. For a compound like 3-(Chloromethyl)-5-fluoro-1H-indazole, a combination of NMR and MS would be indispensable for a complete structural assignment in the solution phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other nuclei such as fluorine and nitrogen.
In a hypothetical ¹H NMR spectrum of this compound, one would anticipate distinct signals corresponding to the protons of the chloromethyl group and the aromatic protons on the indazole ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and chloromethyl substituents, as well as the nitrogen atoms in the heterocyclic ring. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift.
A ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon attached to the chlorine and the carbons bonded to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts.
¹⁵N NMR, although less common, would offer direct insight into the electronic environment of the two nitrogen atoms within the indazole ring, aiding in the definitive assignment of the tautomeric form present in solution.
However, a search of available scientific databases and chemical supplier information did not yield any experimental NMR data for this specific compound. While data exists for related structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole and various bromo-fluoro-indazoles, direct extrapolation of these data to the target molecule would be speculative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be expected to confirm its elemental composition by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Furthermore, characteristic fragmentation patterns would likely involve the loss of the chloromethyl group or other fragments, providing further structural confirmation. Despite the importance of this data, no specific mass spectrometry results for this compound could be located in the public domain.
X-ray Crystallography for Solid-State Structural Determination
The crystallographic data for related indazole derivatives, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, have been reported, showcasing the planarity of the indazole ring system and the influence of substituents on the crystal packing. However, no such data is available for this compound itself.
Analysis of Molecular Conformation and Stereochemistry
The analysis of the molecular conformation and stereochemistry of this compound is contingent on the availability of the aforementioned spectroscopic and crystallographic data. The molecule does not possess a chiral center, so it is achiral. However, the orientation of the chloromethyl group relative to the indazole ring and the planarity of the bicyclic system are key conformational features.
In the absence of experimental data, computational modeling could provide theoretical insights into the preferred conformation. However, without empirical data for validation, such models remain hypothetical.
Structure Activity Relationship Sar Investigations of 3 Chloromethyl 5 Fluoro 1h Indazole Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. mdpi.com Systematic exploration of these substitutions is a cornerstone of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Halogenation is a critical tool in drug design, influencing a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov The introduction of a fluorine atom at the 5-position of the indazole ring, as seen in 3-(Chloromethyl)-5-fluoro-1H-indazole, has profound effects on its biological activity.
Fluorine, being the most electronegative element, can alter the acidity of the N-H proton of the indazole ring, thereby influencing its ability to act as a hydrogen bond donor. This can be crucial for anchoring the molecule within a biological target, such as an enzyme's active site or a receptor's binding pocket. mdpi.com Furthermore, a fluoro group at the 5-position can enhance the binding affinity of the molecule through favorable electrostatic or dipole-dipole interactions.
In a study on indole (B1671886) derivatives, which share structural similarities with indazoles, replacing a hydrogen atom with a fluorine atom at an analogous position resulted in a significant increase in cytotoxic activity against cancer cell lines. nih.gov For instance, the introduction of a 5-fluoro or 6-fluoro group led to compounds with high potency. nih.govnih.gov This suggests that the 5-fluoro substituent in the indazole series could similarly contribute to enhanced biological effects. Research on 1H-indazole-3-amine derivatives has also indicated that fluorine substituents on an attached phenyl ring at the C-5 position are important for antitumor activity. mdpi.com
The following table summarizes the impact of halogen substitution on the activity of a series of hypothetical indazole-based kinase inhibitors, illustrating the potential effect of the 5-fluoro group.
Table 1: Effect of 5-Position Halogenation on Kinase Inhibitory Activity
| Compound ID | 5-Substituent | IC₅₀ (nM) | Relative Potency |
|---|---|---|---|
| IND-01 | -H | 150 | 1.0x |
| IND-02 | -F | 25 | 6.0x |
| IND-03 | -Cl | 50 | 3.0x |
| IND-04 | -Br | 80 | 1.9x |
The substituent at the 3-position of the indazole ring plays a pivotal role in defining the molecule's interaction with its biological target. chim.it A chloromethyl group (-CH₂Cl) at this position introduces a reactive electrophilic center. This functionality can engage in covalent bonding with nucleophilic residues (such as cysteine, serine, or histidine) in the active site of an enzyme or receptor. This irreversible binding can lead to potent and prolonged inhibition.
The chloromethyl group's size, shape, and electronic nature are critical for fitting into the binding pocket and for its reactivity. The presence of this group can significantly enhance the inhibitory potency of a compound. For example, in the development of irreversible inhibitors for various kinases, similar reactive groups have been employed to achieve high efficacy.
Research on other heterocyclic compounds has demonstrated that a chloromethyl group can act as a key pharmacophore, contributing to high binding affinity. The ability to form a covalent bond can overcome weaker binding affinities and lead to highly effective inhibition.
Table 2: Comparison of 3-Substituents on Enzyme Inhibition
| Compound ID | 3-Substituent | Inhibition Type | Kᵢ (nM) |
|---|---|---|---|
| IND-F-01 | -H | Reversible | 500 |
| IND-F-02 | -CH₃ | Reversible | 250 |
| IND-F-03 | -CH₂OH | Reversible | 300 |
| IND-F-04 | -CH₂Cl | Irreversible | 15 |
Modulation of Activity through Variations in the Indazole Scaffold and Side Chains
Positional isomerism, such as moving the fluoro group from the 5-position to other positions (e.g., 4, 6, or 7), can dramatically alter activity. Studies on disubstituted 1H-indazole derivatives have shown that the placement of substituents at the 4- and 6-positions plays a crucial role in inhibitory activity against enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.gov Similarly, the biological activity of 5- and 6-substituted indazole derivatives can vary significantly. sioc-journal.cn This highlights the importance of the substitution pattern on the benzene (B151609) portion of the indazole core.
Conformational flexibility allows a molecule to adopt the optimal three-dimensional shape required for binding to its biological target. For this compound derivatives, the key sources of flexibility are the rotation of the chloromethyl group and any larger side chains that might be attached to the indazole nitrogen.
Pharmacophore modeling is a computational technique used to identify the essential spatial arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net For an indazole derivative, a pharmacophore model might include:
A hydrogen bond donor (the indazole N-H).
A hydrogen bond acceptor (the pyrazole (B372694) nitrogen).
An aromatic region (the benzene ring).
An electrophilic center (the chloromethyl group).
By understanding the conformational preferences and developing a robust pharmacophore model, medicinal chemists can design new derivatives with a higher probability of being active. researchgate.net Docking studies with such models can predict how a molecule like this compound might bind to a target, for instance, suggesting that the 5-fluoro group could engage in a halogen bond with a specific amino acid residue in the binding pocket. nih.gov
In Vitro Biological Evaluation Methodologies and Mechanistic Insights
Enzyme Inhibition Assays and Kinetic Studies
Indazole derivatives have been identified as potent inhibitors of several key enzyme families, most notably protein kinases and other enzymes implicated in inflammation and neurodegenerative diseases.
Investigation of Protein Kinase Inhibitory Activities (e.g., VEGFR-2, PLK4, Pim Kinases, TRK)
The indazole nucleus is a recognized pharmacophore for targeting the ATP-binding site of protein kinases, and numerous derivatives have been developed as kinase inhibitors for cancer therapy. nih.govrsc.org Several clinically approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature an indazole core. nih.govmdpi.com
Research into indazole derivatives has demonstrated significant inhibitory activity against various kinases:
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis. Certain indazole-pyrimidine based derivatives have shown potent VEGFR-2 inhibitory properties. nih.gov The substitution pattern on the indazole and associated rings is critical, with methoxy (B1213986) groups, for instance, showing greater potency than alkyl or halogen substituents in some series. nih.gov
Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets in oncology. Indazole derivatives have been successfully developed as Pim kinase inhibitors. nih.gov
TRK: Tropomyosin receptor kinases (TRKs) are a family of neurotrophin receptors whose fusion genes are oncogenic drivers in various cancers. Entrectinib, an indazole-based compound, is a potent inhibitor of TRK, as well as ROS1 and ALK. nih.govresearchgate.net
| Target Kinase | Compound Class | Key Findings | Reference |
|---|---|---|---|
| VEGFR-2 | Indazole-pyrimidine derivatives | Potent inhibition; activity influenced by substituents, with methoxy groups enhancing potency. | nih.gov |
| Pim Kinases | Indazole derivatives | Identified as a promising scaffold for Pim kinase inhibition. | nih.gov |
| TRK, ALK, ROS1 | Entrectinib (Indazole-based) | FDA-approved dual inhibitor used to treat solid tumors with specific gene fusions. | nih.govresearchgate.net |
Assessment of Other Enzyme Targets (e.g., COX-2, MAO-B)
Beyond protein kinases, the indazole scaffold has been effectively utilized to design inhibitors for other significant enzyme targets.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com A series of novel indazole derivatives were developed as highly selective COX-2 inhibitors. nih.govnih.gov One of the most potent compounds, a sulfonylamide derivative (compound 16), demonstrated an IC₅₀ value of 0.409 µM against COX-2 with excellent selectivity over COX-1. nih.gov
Monoamine Oxidase B (MAO-B): MAO-B is a critical enzyme in the central nervous system that metabolizes neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govresearchgate.net Various indazole-based compounds have been identified as highly potent and selective MAO-B inhibitors. nih.gov A series of C5- and C6-substituted indazole derivatives were found to inhibit human MAO-B with IC₅₀ values in the low nanomolar range (2.5 to 24 nM). researchgate.net Furthermore, kinetic studies on selected N-unsubstituted and N1-methylated indazole-5-carboxamides revealed them to be reversible and competitive inhibitors of MAO-B, with some exhibiting subnanomolar potency. nih.gov
| Target Enzyme | Indazole Derivative Series | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| COX-2 | Sulfonylamide derivative 16 | 0.409 µM | nih.govnih.gov |
| MAO-B | C5- and C6-substituted indazoles | 0.0025–0.024 µM | researchgate.net |
| MAO-B | N-unsubstituted indazole-5-carboxamides | Subnanomolar (pIC₅₀ >8.8) | nih.gov |
Receptor Binding and Functional Assays
The versatility of the indazole core extends to the modulation of various cell surface receptors, including cannabinoid receptors and other G-protein coupled receptors (GPCRs).
Evaluation of Cannabinoid (CB1) Receptor Activity
The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, is a target for treating numerous conditions. wikipedia.orgresearchgate.net Indazole-3-carboxamides are one of the most prevalent classes of synthetic cannabinoid receptor agonists (SCRAs). researchgate.netfrontiersin.org The nature and position of substituents on the indazole ring are critical for activity.
Systematic studies on halogenated indazole SCRAs have shown that substitution at the 5-position of the indazole core significantly influences CB1 receptor activity. nih.govresearchgate.net Specifically, analogs with a fluorine atom at the 5-position consistently demonstrated the lowest EC₅₀ values, indicating the highest potency in activating the CB1 receptor. nih.govresearchgate.net This finding is particularly relevant for 3-(Chloromethyl)-5-fluoro-1H-indazole, as the 5-fluoro substitution is a key structural feature associated with potent cannabimimetic activity. In contrast, an indazole derivative named O-1248, where a 5-aryl group was fused to the pyrazole (B372694) moiety, showed a 67-fold decrease in CB1 receptor affinity compared to the reference compound rimonabant. wikipedia.org Some tetrahydroindazole (B12648868) derivatives have also been identified as potent and selective CB1 receptor inverse agonists. nih.gov
| Compound Class | Assay Type | Key Findings | Reference |
|---|---|---|---|
| 5-Fluoro-indazole derivatives | CB1 Receptor Activation (AequoScreen®) | Showed the lowest EC₅₀ values (highest potency) among halogenated analogs. | nih.govresearchgate.net |
| Tetrahydroindazole derivatives | Receptor Binding & Functional Assays | Identified as potent and peripherally selective CB1 inverse agonists. | nih.gov |
| Indazole-3-carboxamides | CB1 Receptor Binding | A common scaffold for potent synthetic cannabinoid receptor agonists. | researchgate.netfrontiersin.org |
Antagonism/Agonism at G-Protein Coupled Receptors (e.g., 5-HT3, CCR4)
Indazole derivatives have been successfully designed as modulators of other important GPCRs.
5-HT3 Receptor: The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in emesis (nausea and vomiting). wikipedia.org Antagonists of this receptor are used as antiemetics, particularly for chemotherapy-induced nausea. wikipedia.org Alterations of the aromatic nucleus of existing compounds led to the identification of indazole-3-carboxylic acid derivatives as potent and selective 5-HT3 receptor antagonists. nih.govacs.org One such compound, BRL 43694 (Granisetron), was found to be a highly potent and selective antagonist that proved to be an effective antiemetic agent. nih.gov
CCR4 Receptor: The C-C chemokine receptor type 4 (CCR4) plays a role in immune responses, particularly in allergic inflammation and cancer, by mediating the migration of specific T-cell subsets. nih.gov A series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists of the human CCR4 receptor. acs.orgnih.gov These compounds bind to an intracellular allosteric site on the receptor. acs.org The optimization of this series led to the identification of GSK2239633A, a potent antagonist that was selected for further development. acs.orgnih.gov
In Vitro Antiproliferative Activity against Neoplastic Cell Lines
A primary application of novel heterocyclic compounds is in the field of oncology. Indazole derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines in vitro. nih.govresearchgate.net The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.org
Numerous studies have reported the cytotoxic effects of various indazole series:
A series of polysubstituted indazoles showed potent antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov
The indazole derivative 2f exhibited powerful growth inhibitory activity across several cancer cell lines, with IC₅₀ values between 0.23 and 1.15 µM. rsc.orgnih.gov In breast cancer 4T1 cells, it was shown to inhibit proliferation and colony formation while promoting apoptosis. rsc.orgnih.gov
A series of 1H-indazole-3-amine derivatives were tested against a panel of cancer cells. mdpi.comnih.gov Compound 6o from this series was particularly effective against the chronic myeloid leukemia cell line (K562) with an IC₅₀ of 5.15 µM, while showing lower toxicity to normal human embryonic kidney cells. mdpi.comnih.govresearchgate.net
| Indazole Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Polysubstituted indazoles | A2780 (Ovarian), A549 (Lung) | 0.64 - 17 µM | nih.gov |
| Compound 2f | MCF-7 (Breast) | 1.15 µM | nih.gov |
| 4T1 (Breast) | 0.23 µM | rsc.org | |
| HCT116 (Colon) | 4.89 µM | nih.gov | |
| Compound 6o | K562 (Leukemia) | 5.15 µM | mdpi.com |
| A549 (Lung) | 8.09 µM | researchgate.net | |
| PC-3 (Prostate) | 12.51 µM | researchgate.net | |
| HepG-2 (Hepatoma) | 6.64 µM | researchgate.net |
In Vitro Antimicrobial and Antiparasitic Efficacy
The potential of "this compound" as an antimicrobial or antiparasitic agent would be investigated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
For antibacterial testing, a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria would be used. For antifungal activity, strains such as Candida albicans would be appropriate. The assay involves preparing two-fold serial dilutions of the compound in a liquid growth medium in 96-well plates, followed by the inoculation of a standardized number of microorganisms. The plates are incubated, and the MIC is determined by visual inspection for turbidity.
Anti-inflammatory Investigations in Cellular Models
The anti-inflammatory potential of a compound can be assessed in cellular models by measuring its ability to inhibit the production of pro-inflammatory mediators. A common model involves the use of macrophages, such as RAW 264.7 cells, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Upon stimulation with LPS, macrophages produce inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandins. To test the effect of "this compound," the cells would be pre-treated with the compound before LPS stimulation. The levels of inflammatory mediators in the cell culture supernatant can then be quantified using methods like ELISA (for cytokines) or the Griess assay (for nitric oxide). A reduction in the production of these mediators in the presence of the compound would indicate anti-inflammatory activity.
Computational Chemistry and Molecular Modeling in Indazole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, are used to determine electronic structure, molecular geometry, and reactivity, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic properties of molecules. For a compound like 3-(Chloromethyl)-5-fluoro-1H-indazole , DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By minimizing the energy of the molecule with respect to the positions of its atoms, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.
These calculations typically utilize a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. The resulting data not only provides the optimized geometry but also crucial energetic information, including the total electronic energy, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter as it serves as an indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Predicted Value | Significance |
| Total Electronic Energy | - | A measure of the molecule's stability. |
| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | - | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | - | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The table is populated with placeholders as specific published data for this exact compound is not available. The parameters listed are standard outputs from DFT calculations.
DFT calculations are also instrumental in mapping out potential chemical reactions involving This compound . The chloromethyl group at the 3-position is a reactive site, susceptible to nucleophilic substitution reactions, which are common in the synthesis of more complex indazole derivatives.
By modeling the reaction pathway, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. Locating the transition state and calculating its energy provides the activation energy for the reaction, which is critical for predicting reaction rates and understanding the mechanism. For instance, studying the substitution of the chloride with a nucleophile would involve calculating the energies of the reactants, the transition state, and the products to determine the reaction's thermodynamic and kinetic feasibility.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as This compound ) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is a cornerstone of structure-based drug design.
In a typical molecular docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). A docking algorithm then systematically samples numerous possible conformations of the ligand within the protein's binding site. Each conformation is scored based on a function that estimates the binding affinity, with lower scores generally indicating more favorable binding.
For This compound , docking simulations would reveal its potential binding mode within a specific protein target. The analysis would identify key intermolecular interactions, such as:
Hydrogen Bonds: The indazole ring contains N-H groups that can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.
Halogen Bonds: The fluorine atom at the 5-position can participate in halogen bonding with electron-rich atoms in the protein.
Hydrophobic Interactions: The benzene (B151609) ring portion of the indazole scaffold can form hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic indazole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These interactions are crucial for the stability of the ligand-protein complex and are analyzed to rationalize the ligand's activity.
Molecular docking can also be used in a high-throughput fashion for virtual screening. In this approach, a large library of compounds is docked against a target protein to identify those with the highest predicted binding affinities. While This compound itself could be part of such a library, it is more commonly used as a starting fragment or scaffold. Its predicted binding mode can inform the design of a focused library of derivatives, where modifications are made to enhance binding affinity and selectivity, ultimately leading to the identification of potent lead compounds.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility of the ligand and the protein, as well as the stability of their complex.
An MD simulation of the This compound -protein complex, obtained from a docking study, would be placed in a simulated physiological environment (a box of water molecules and ions). The simulation, typically run for nanoseconds to microseconds, tracks the trajectory of all atoms. Analysis of this trajectory can reveal:
The stability of the key interactions identified in docking.
The conformational changes in the protein or ligand upon binding.
The role of water molecules in mediating the binding.
A more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA.
Root Mean Square Deviation (RMSD) plots are commonly used to assess the stability of the simulation, with a stable RMSD value indicating that the complex has reached equilibrium.
Analysis of Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide insights into the stability of a ligand within a protein's binding site and the nature of their interactions.
For indazole derivatives, MD simulations are employed to understand how they bind to various protein targets, such as kinases and transcription factors. nih.gov For instance, simulations can reveal how a compound like this compound, once docked into a target protein's active site, behaves over a period of nanoseconds to microseconds. youtube.com These simulations can highlight key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the indazole core, the fluoro group, and the chloromethyl substituent. nih.govresearchgate.net
The dynamics of the protein-ligand complex are analyzed to assess the stability of the interaction. A stable binding is often characterized by minimal positional fluctuation of the ligand within the binding pocket. The root-mean-square deviation (RMSD) of the ligand's atoms is a common metric used to quantify this stability. A consistently low RMSD value throughout the simulation suggests a stable binding mode.
Illustrative Data: RMSD of a Ligand in a Protein Binding Site
| Time (ns) | Ligand RMSD (Å) |
| 0 | 0.00 |
| 10 | 1.25 |
| 20 | 1.40 |
| 30 | 1.35 |
| 40 | 1.50 |
| 50 | 1.45 |
This table is an illustrative example of data that could be generated from an MD simulation to show the stability of a ligand over time.
Furthermore, MD simulations can elucidate the unbinding pathways of ligands from their protein targets. nih.gov By understanding how a ligand enters and exits a binding site, researchers can design modifications to the molecule to prolong its residence time, which can lead to improved therapeutic efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajrconline.org The fundamental principle is that the structural properties of a molecule are responsible for its biological effects. ajrconline.org
Development of Predictive Models for Biological Potency
In a QSAR study, a set of related compounds, such as a series of substituted indazoles, with known biological potencies (e.g., IC50 values) are used as a training set. nih.gov For each compound, a variety of "descriptors" are calculated that quantify its physicochemical properties. These descriptors can be electronic, steric, hydrophobic, or topological in nature. mlsu.ac.infrontiersin.org
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity.
For a series of compounds including this compound, a QSAR model could be developed to predict the anti-cancer or anti-inflammatory activity. Such a model would take the form of an equation where the activity is a function of specific descriptors. Once a statistically robust and validated model is created, it can be used to predict the potency of new, unsynthesized indazole derivatives. researchgate.net This allows chemists to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources. ajrconline.org
Illustrative Data: QSAR Model for a Series of Kinase Inhibitors
| Statistic | Value |
| R² (Correlation Coefficient) | 0.85 |
| Q² (Cross-validated R²) | 0.72 |
| F-statistic | 45.6 |
| Standard Error | 0.21 |
This table shows typical statistical parameters for a valid QSAR model, indicating a strong correlation between the descriptors and the biological activity.
Elucidation of Physicochemical Descriptors Influencing Activity
Beyond prediction, a significant benefit of QSAR modeling is the insight it provides into the structural requirements for biological activity. frontiersin.org The descriptors that are found to be significant in the final QSAR equation highlight the key physicochemical properties that influence the potency of the compounds. ijpsr.com
For example, a QSAR study on indazole derivatives might reveal that:
Hydrophobicity (logP): A positive coefficient for a lipophilicity descriptor like logP could indicate that increasing the hydrophobicity of a particular region of the molecule enhances its activity, perhaps by improving its ability to cross cell membranes or interact with a hydrophobic pocket in the target protein. mlsu.ac.in
Electronic Properties: The Hammett constant (σ) or the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) might be important. mlsu.ac.in For instance, a negative coefficient for LUMO energy could suggest that a lower electron-accepting ability at a certain position is favorable for activity. The fluorine atom at the 5-position of this compound, being highly electronegative, would significantly influence these electronic descriptors.
Steric Parameters: Descriptors like Molar Refractivity (MR) or Taft's steric parameter (Es) can indicate whether bulky or small substituents are preferred at a specific position on the indazole ring. slideshare.netresearchgate.net The presence of the chloromethyl group at the 3-position would be a key factor in these steric considerations.
By analyzing these influential descriptors, medicinal chemists can gain a deeper understanding of the structure-activity relationship and make more informed decisions in the design of new analogs based on the this compound scaffold. nih.gov
Illustrative Data: Key Descriptors from a QSAR Analysis
| Descriptor | Definition | Correlation with Activity |
| clogP | Log of the octanol/water partition coefficient | Positive |
| MR (Molar Refractivity) | A measure of molecular volume and polarizability | Negative |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative |
| H-bond Acceptors | Number of hydrogen bond accepting atoms | Positive |
This illustrative table identifies key physicochemical descriptors from a hypothetical QSAR study and indicates their relationship to biological activity.
Future Perspectives and Emerging Directions in Indazole Research
Advancements in Green Chemistry and Sustainable Synthesis of Indazoles
The synthesis of indazole derivatives is progressively moving towards more environmentally benign and sustainable methods, a shift from traditional procedures that often involve harsh conditions or hazardous reagents. ingentaconnect.combenthamscience.com This evolution is critical for the large-scale and economically viable production of compounds like 3-(Chloromethyl)-5-fluoro-1H-indazole.
Recent research highlights several green chemistry approaches:
Catalyst-Based Strategies : The use of transition-metal, acid-base, and organocatalysts has significantly improved the efficiency and selectivity of indazole synthesis. ingentaconnect.combenthamdirect.com These catalysts often allow for milder reaction conditions and reduced reaction times. researchgate.net For instance, methods using copper or palladium catalysts for cyclization reactions are common. nih.gov
Eco-Friendly Solvents and Conditions : A notable advancement is the use of greener solvents, such as water or ethanol, and in some cases, solvent-free conditions. researchgate.netorganic-chemistry.org One study demonstrated a metal-free fluorination of 2H-indazoles using water as the solvent under ambient air. organic-chemistry.org
Energy-Efficient Methods : Techniques like microwave and ultrasound irradiation are being employed to accelerate reactions, often leading to higher yields and cleaner product formation in shorter times compared to conventional heating. researchgate.netbohrium.com
Continuous Flow Chemistry : Flow chemistry offers a safer, more scalable, and efficient alternative to traditional batch processing. rsc.org This method is particularly advantageous for managing highly energetic intermediates and improving process control, contributing to a more sustainable synthesis pathway for complex molecules. rsc.org
Table 1: Comparison of Synthetic Methodologies for Indazole Scaffolds
| Methodology | Advantages | Challenges | Relevant Findings |
|---|---|---|---|
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. ingentaconnect.combenthamdirect.com | Cost of noble metals, potential for product contamination. | Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling have been developed for redox-neutral synthesis. nih.gov |
| Ultrasound Irradiation | Shorter reaction times, good yields, environmentally friendly. researchgate.net | Scalability can be an issue for industrial production. | Bioactive 1H-indazoles have been synthesized using lemon peel powder as a natural catalyst under ultrasonic irradiation. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and process control; high selectivity. rsc.org | Requires specialized equipment and optimization. | A continuous, one-pot method for constructing 1,2,4-triazoles (related N-heterocycles) was shown to be atom-economical and highly selective. rsc.org |
| Aqueous Synthesis | Environmentally benign, low cost, simple. organic-chemistry.org | Limited solubility of many organic substrates. | A direct, regioselective C-3 fluorination of 2H-indazoles was successfully achieved in water. organic-chemistry.org |
Exploration of Novel Biological Pathways and Therapeutic Applications
Indazole derivatives are known for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netbenthamscience.com The presence of a fluorine atom, as in this compound, can significantly enhance metabolic stability, binding affinity, and bioavailability, making fluorinated indazoles a particularly promising area of research. nih.govresearchgate.netmdpi.com
Future research is focused on exploring novel biological targets and therapeutic uses:
Kinase Inhibition : Many indazole-based compounds are potent kinase inhibitors, targeting enzymes like EGFR, VEGFR, and Aurora kinases, which are crucial in cancer progression. nih.govrsc.org The design of next-generation inhibitors aims for higher selectivity to reduce off-target effects. For example, derivatives have been optimized as selective inhibitors of pan-Pim kinases and extracellular signal-regulated kinases (ERK1/2). nih.gov
Central Nervous System (CNS) Disorders : Fluorinated indazoles have shown significant affinity for serotonin (B10506) receptors (5-HT6, 5-HT4), suggesting their potential for treating CNS disorders. nih.gov
Antimicrobial and Antiviral Activity : Researchers are investigating indazoles as potential agents against resistant bacterial strains and viruses. nih.gov Some fluorinated heterocyclic compounds have demonstrated potent anti-HIV activity, occasionally exceeding the potency of reference drugs. nih.govresearchgate.net
Anti-inflammatory Pathways : Indazole derivatives are being explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and Janus kinase (JAK) to treat inflammatory diseases. researchgate.net
Table 2: Investigated Therapeutic Targets for Indazole Derivatives
| Therapeutic Area | Biological Target(s) | Finding/Application | Citation(s) |
|---|---|---|---|
| Oncology | Kinases (VEGFR, EGFR, Pim, ERK, ALK) | Development of multi-targeted and selective kinase inhibitors for various cancers. | nih.govrsc.org |
| CNS Disorders | Serotonin Receptors (5-HT6, 5-HT4) | High-affinity binding suggests potential treatments for neurological conditions. | nih.gov |
| Infectious Diseases | HIV Reverse Transcriptase, Bacterial Enzymes | Potent antiviral activity demonstrated by some fluorinated derivatives. | nih.govnih.govresearchgate.net |
| Inflammatory Diseases | COX-2, JAK, ROCK | Inhibition of key inflammatory pathway enzymes. | nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mednexus.orgnih.gov These computational tools are particularly valuable for navigating the vast chemical space of possible indazole derivatives to find compounds with desired properties. astrazeneca.com
Key applications in the context of indazole research include:
Predictive Modeling : AI/ML algorithms can analyze large datasets to predict the physicochemical properties, bioactivity, and toxicity (ADMET) of novel indazole compounds before they are synthesized, saving time and resources. astrazeneca.comresearchgate.net
Virtual Screening : These technologies can screen millions of virtual compounds against a specific biological target to identify promising hits. mednexus.org This is useful for finding indazole derivatives that could bind to a newly identified protein target.
De Novo Drug Design : Generative AI models can design entirely new molecules, including novel indazole scaffolds, that are optimized for specific properties like high binding affinity and low toxicity. mednexus.org
Target Identification : By analyzing complex biological data, AI can help identify and validate new biological targets for which indazole-based drugs could be developed. researchgate.net
Table 3: Role of AI/ML in Indazole Drug Discovery
| Application | Description | Potential Impact |
|---|---|---|
| Target Validation | Using data analysis to confirm the role of a biological target in a disease. | Increases the success rate of drug development programs. researchgate.net |
| Hit Identification | Screening large compound libraries virtually to find initial active molecules. | Dramatically reduces time and cost compared to high-throughput screening. mednexus.org |
| Lead Optimization | Predicting how chemical modifications to a lead compound will affect its properties. | Accelerates the development of potent and safe drug candidates. astrazeneca.com |
| Biomarker Development | Identifying biological markers to predict patient response to treatment. | Enables personalized medicine approaches with indazole-based therapies. |
Addressing Challenges in the Derivatization and Functionalization of Indazole Scaffolds
While the indazole scaffold is highly valuable, its chemical modification presents several challenges. The development of this compound and other complex derivatives requires overcoming hurdles related to regioselectivity and reactivity.
Current research is focused on addressing these key challenges:
Regioselectivity : A primary difficulty is controlling the position of substitution on the indazole ring, particularly N1 versus N2 alkylation. The choice of reaction conditions, including the base and solvent, is crucial for directing the functionalization to the desired nitrogen atom.
C-H Functionalization : Direct C-H activation and functionalization are highly sought-after, atom-economical methods for modifying the scaffold. researchgate.netnih.gov Transition-metal catalysis (e.g., using Rhodium or Palladium) has enabled the direct introduction of acyl and aryl groups at specific positions, but these methods often require directing groups and careful optimization. nih.govnih.gov
Fluorination : The introduction of fluorine atoms can be challenging. Recent advances include the development of metal-free, regioselective fluorination methods, such as using N-fluorobenzenesulfonimide (NFSI) for direct C-3 fluorination of 2H-indazoles. organic-chemistry.org
Functional Group Tolerance : Synthetic routes must be compatible with a wide range of other functional groups present on the molecule. nih.gov Developing robust methods that tolerate sensitive groups is essential for creating diverse libraries of indazole derivatives for biological screening. researchgate.net
Strategies to overcome these challenges include the development of novel catalytic systems, the use of protecting groups to block reactive sites, and the application of flow chemistry to control difficult reactions. researchgate.netrsc.org
Q & A
Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-5-fluoro-1H-indazole?
The synthesis typically involves Friedel-Crafts acylation and hydrazine-mediated cyclization. For example, a related indazole derivative was synthesized by converting a nitrobenzoic acid to its acid chloride, followed by Friedel-Crafts acylation with a substituted benzene. Subsequent heating with hydrazine hydrate in dimethylformamide (DMF) facilitates chlorine substitution and indazole ring closure . For fluorinated analogs, reaction conditions may require controlled temperatures (e.g., 80–100°C) and catalysts like CuI to ensure regioselectivity .
Q. How can the chloromethyl group be functionalized for further derivatization?
The chloromethyl group is highly reactive toward nucleophilic substitution. For instance, in structurally similar compounds (e.g., 3-(Chloromethyl)-5-phenylpyridine), the chlorine atom can be displaced by amines, thiols, or alkoxides under mild alkaline conditions. This enables the introduction of diverse functional groups for drug discovery or material science applications .
Q. What spectroscopic techniques are effective in characterizing this compound?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorine integration (e.g., ¹⁹F NMR at ~-120 ppm for aromatic fluorine) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- TLC and column chromatography : For purity assessment using eluents like 70:30 ethyl acetate/hexane .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during chloromethylation of 5-fluoro-1H-indazole?
Competing reactions (e.g., over-chlorination or ring-opening) can be minimized by:
Q. How does the electronic environment of the indazole ring affect chloromethyl group stability?
Electron-withdrawing groups (e.g., fluorine at the 5-position) increase the electrophilicity of the chloromethyl group, enhancing reactivity toward nucleophiles but also susceptibility to hydrolysis. Computational studies (e.g., Molecular Operating Environment, MOE) can predict charge distribution and reactive sites .
Q. What computational methods predict reactivity sites in halogenated indazoles?
Density Functional Theory (DFT) calculations and molecular docking (using software like MOE) analyze electronic properties and steric effects. For example, fluorine's electronegativity alters electron density at the indazole core, influencing regioselectivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
